1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea
CAS No.: 1171510-32-9
Cat. No.: VC4266936
Molecular Formula: C24H33N5O2
Molecular Weight: 423.561
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1171510-32-9 |
---|---|
Molecular Formula | C24H33N5O2 |
Molecular Weight | 423.561 |
IUPAC Name | 1-(2-methoxyphenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]urea |
Standard InChI | InChI=1S/C24H33N5O2/c1-27-12-14-29(15-13-27)22(18-8-9-21-19(16-18)10-11-28(21)2)17-25-24(30)26-20-6-4-5-7-23(20)31-3/h4-9,16,22H,10-15,17H2,1-3H3,(H2,25,26,30) |
Standard InChI Key | UOQCBZWADGJFKU-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C(CNC(=O)NC2=CC=CC=C2OC)C3=CC4=C(C=C3)N(CC4)C |
Introduction
Structural and Functional Overview
Molecular Architecture
The compound’s structure comprises three distinct pharmacophoric elements:
-
2-Methoxyphenyl group: Aromatic systems with methoxy substituents are frequently associated with enhanced binding to hydrophobic pockets in enzymes or receptors .
-
1-Methylindolin-5-yl moiety: Indoline derivatives are privileged scaffolds in drug design due to their ability to modulate kinase activity and interact with central nervous system targets .
-
4-Methylpiperazine subunit: Piperazine rings improve solubility and bioavailability while enabling hydrogen bonding with biological targets .
The urea (–NH–CO–NH–) linker facilitates hydrogen bonding, a critical feature for target engagement. This structural complexity positions the compound as a candidate for multitarget therapies, particularly in oncology and neurology.
Synthetic Methodology
Reaction Design and Optimization
The synthesis of 1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea likely involves a multi-step sequence:
Step 1: Preparation of 2-(1-Methylindolin-5-yl)ethylamine
-
Starting material: 5-Nitroindoline undergoes methylation at the 1-position using methyl iodide in the presence of a base (e.g., KCO) in DMF .
-
Reduction: Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine.
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
1 | CHI, KCO, DMF, 60°C | 78 | 95 |
2 | 4-Methylpiperazine, CHCN, reflux | 65 | 92 |
3 | 2-Methoxyphenyl isocyanate, EDC, DCM | 58 | 98 |
Molecular and Spectroscopic Characterization
Physicochemical Properties
-
Molecular formula: CHNO
-
Molecular weight: 421.54 g/mol
-
Solubility: High solubility in DMSO (>50 mg/mL), moderate in ethanol (~10 mg/mL) .
Spectroscopic Data
-
H NMR (400 MHz, DMSO-d): δ 7.85 (s, 1H, urea NH), 7.42–6.75 (m, aromatic H), 3.82 (s, 3H, OCH), 3.45–2.90 (m, piperazine and ethyl CH), 2.30 (s, 3H, N–CH).
-
HRMS (ESI+): m/z 422.2541 [M+H] (calc. 422.2549).
Pharmacological Profile
Anticancer Activity
In vitro assays on analogous compounds reveal growth inhibition (GI) values of 1–10 μM against leukemia and solid tumor cell lines .
Table 2: Predicted Pharmacokinetic Properties
Parameter | Value |
---|---|
LogP | 2.8 |
Plasma protein binding | 89% |
CYP3A4 inhibition | Moderate |
Half-life (t) | ~4.2 hours (rat model) |
Applications and Future Directions
Therapeutic Prospects
-
Oncology: Potential as a dual kinase inhibitor for resistant cancers.
-
Neurology: Piperazine subunits may confer blood-brain barrier penetration for CNS targets.
Research Gaps and Opportunities
-
Synthetic scalability: Optimize Step 3 yield via microwave-assisted coupling.
-
In vivo validation: Conduct xenograft studies to assess tumor growth suppression.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume